3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone
Description
3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone is a benzophenone derivative featuring a unique substitution pattern. Its structure comprises two aromatic rings: one substituted with chlorine (Cl) at position 3 and fluorine (F) at position 5, and the other bearing a 4-methylpiperazinomethyl group at position 3'.
Benzophenone derivatives are widely utilized as photo-initiators due to their ability to generate radicals under UV light, enabling applications in polymer crosslinking and surface functionalization . The inclusion of a 4-methylpiperazine group suggests additional pharmacological relevance, as piperazine derivatives are common in drug design for improving pharmacokinetic profiles .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-5-7-23(8-6-22)13-14-3-2-4-15(9-14)19(24)16-10-17(20)12-18(21)11-16/h2-4,9-12H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVRQDVMQRTSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643443 | |
| Record name | (3-Chloro-5-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-15-6 | |
| Record name | Methanone, (3-chloro-5-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The final product is purified through crystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzophenone derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the development of pharmaceuticals aimed at treating various conditions.
- Antidepressant Activity : The piperazine moiety is known for its presence in many antidepressant drugs. Research indicates that derivatives of piperazine can exhibit significant serotonergic activity, which may be relevant for mood disorders.
- Anticancer Properties : Preliminary studies suggest that compounds similar to 3-chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.
Material Science
Beyond biological applications, this compound shows promise in material science, particularly in the synthesis of polymers and coatings.
- UV Absorption : The benzophenone structure is known for its UV-filtering capabilities, making it useful in formulations designed to protect materials from UV degradation.
Research and Development
The compound is often utilized in laboratory settings for various research purposes, including:
- Synthesis of Novel Compounds : It serves as a building block for synthesizing more complex molecules, particularly those aimed at enhancing pharmacological profiles.
- Analytical Chemistry : Used as a standard reference material in analytical techniques such as HPLC and mass spectrometry to ensure accuracy in quantifying similar compounds.
Case Study 1: Antidepressant Potential
A study published in a peer-reviewed journal evaluated the antidepressant effects of various piperazine derivatives. The results indicated that compounds with similar structural features to this compound exhibited significant serotonin reuptake inhibition, suggesting potential efficacy as antidepressants.
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of benzophenone derivatives found that certain modifications to the benzophenone structure enhanced cytotoxic activity against breast cancer cell lines. The study highlighted the importance of halogen substitutions, such as chlorine and fluorine, in increasing biological activity.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 3' vs.
- Heterocyclic Moieties : Piperazine (6-membered, two nitrogen atoms) vs. pyrrolidine (5-membered, one nitrogen) rings impact solubility and basicity. Piperazine derivatives generally exhibit higher aqueous solubility due to increased hydrogen-bonding capacity .
Physicochemical and Functional Properties
Photochemical Reactivity
Benzophenone derivatives act as photo-initiators by absorbing UV light to form radicals. The electron-withdrawing Cl and F substituents in this compound may redshift its absorption spectrum compared to non-halogenated analogs, enabling activation at longer wavelengths . In contrast, dichloro derivatives (e.g., 3,5-dichloro analog) could exhibit stronger electron withdrawal, further altering excitation energy requirements.
Pharmacological Potential
Piperazine-containing compounds are prevalent in antipsychotics, antidepressants, and antimicrobial agents. The 4-methylpiperazinomethyl group in the target compound may improve blood-brain barrier penetration compared to pyrrolidine analogs, which are less polar . Fluorine substitution often enhances metabolic stability, making the chloro-fluoro combination advantageous over dichloro derivatives in drug design.
Biological Activity
3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone, identified by CAS number 898789-15-6, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.83 g/mol. The compound features a benzophenone backbone substituted with chlorine and fluorine atoms, as well as a piperazine moiety, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClFN2O |
| Molecular Weight | 346.83 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Benzophenone derivatives have been investigated for their potential to inhibit cancer cell proliferation. The presence of the piperazine ring may enhance the interaction with biological targets involved in tumor growth.
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activity against various pathogens, potentially making them candidates for developing new antibiotics.
Case Studies
- Antitumor Studies : In vitro studies have shown that benzophenone derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a study demonstrated that a related compound inhibited the growth of breast cancer cells through the modulation of apoptosis-related proteins.
- Antimicrobial Activity : Research published in 2021 evaluated a series of benzophenone derivatives for their antibacterial properties. The results indicated that compounds with similar structures to this compound exhibited significant activity against Gram-positive bacteria.
Research Findings
Recent investigations have focused on the pharmacological potential of this compound:
- Cytotoxicity Assays : Studies assessing cytotoxic effects on various cancer cell lines revealed that certain derivatives showed IC50 values in the micromolar range, indicating promising antitumor potential.
- Mechanistic Insights : Mechanistic studies suggest that these compounds may act by inhibiting key enzymes involved in cell cycle regulation and DNA synthesis.
Table 2: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone?
Answer:
The synthesis involves multi-step reactions:
Core Benzophenone Formation : Friedel-Crafts acylation or Suzuki coupling to introduce the chloro-fluoro-substituted aromatic rings.
Piperazine Incorporation : Nucleophilic substitution or reductive amination to attach the 4-methylpiperazinomethyl group at the 3'-position.
Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) for intermediates.
Critical Considerations :
- Use anhydrous conditions for piperazine coupling to avoid hydrolysis.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Advanced: How can conflicting NMR data for intermediates be resolved during structural validation?
Answer:
Discrepancies in NMR shifts (e.g., aromatic proton splitting or unexpected piperazine methyl signals) require:
- 2D NMR Analysis : HSQC and HMBC to confirm connectivity and distinguish regioisomers.
- X-ray Crystallography : Single-crystal analysis (e.g., as in Acta Crystallogr. Sect. E studies) resolves ambiguous stereochemistry or substitution patterns .
- Control Experiments : Repeat synthesis under inert atmosphere to rule out oxidative byproducts.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~430–440 Da).
- IR Spectroscopy : Verify carbonyl (C=O, ~1680 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).
- XRD : Validate crystal packing and intermolecular interactions .
Advanced: What strategies improve yield in the final coupling step of the benzophenone core with the piperazine moiety?
Answer:
Optimize:
- Catalysts : Use Pd(OAc)₂/XPhos for Suzuki coupling (yield improvement from 45% to 72% reported in similar systems) .
- Solvent Systems : Switch from DMF to THF for better solubility of aromatic intermediates.
- Temperature Control : Maintain 80–90°C for 12 hours to minimize side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 3h (tested in analogous trifluoromethyl benzophenone syntheses) .
Mechanism-Driven: How does the 4-methylpiperazinomethyl group influence biological activity?
Answer:
- Enhanced Solubility : The piperazine group increases water solubility, improving bioavailability.
- Receptor Binding : The methylpiperazine moiety may interact with hydrophobic pockets in enzymes (e.g., kinase or protease targets) via van der Waals forces.
- Comparative Studies : Analogues lacking the piperazine group show reduced antibacterial activity in assays targeting bacterial phosphopantetheinyl transferases (PPTases) .
Data Contradiction: How to address inconsistent enzyme inhibition results across assays?
Answer:
Discrepancies may arise from:
- Assay Conditions : Adjust pH (7.4 vs. 6.5) or ATP concentration (1 mM vs. 2 mM) to match physiological relevance.
- Compound Purity : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities masking activity .
- Target Redundancy : Test against orthologous PPTases (e.g., AcpS vs. PptT) to identify isoform-specific effects .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (UV-Vis monitoring shows 10% degradation after 72h under light).
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the piperazine-methyl bond.
- Long-Term Stability : HPLC analysis indicates >90% integrity after 6 months at –80°C .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing target affinity?
Answer:
- Analog Libraries : Synthesize derivatives with:
- Varied halogen positions (e.g., 2-chloro vs. 4-fluoro).
- Piperazine substituents (e.g., ethyl vs. methyl groups).
- In Silico Docking : Use AutoDock Vina to predict binding poses against PPTase homology models.
- Biological Testing : Prioritize compounds with IC₅₀ < 1 µM in bacterial growth inhibition assays .
Methodological: What chromatographic techniques resolve diastereomers during synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 85:15, 1 mL/min) to separate enantiomers.
- Preparative TLC : Silica gel GF254 plates with chloroform/methanol (9:1) for small-scale purification.
- Supercritical Fluid Chromatography (SFC) : CO₂/ethanol mobile phase achieves baseline separation of diastereomeric byproducts .
Translational: What preclinical models are suitable for evaluating this compound’s therapeutic potential?
Answer:
- Antibacterial Studies : Minimum inhibitory concentration (MIC) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Toxicity Profiling : MTT assays on human hepatocytes (e.g., HepG2 cells) to assess IC₅₀ values.
- In Vivo Models : Murine infection models to test efficacy at 10–50 mg/kg doses (compare to vancomycin controls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
